molecular formula C19H16O5 B364508 2-oxo-2H-chromen-4-yl 4-propoxybenzoate CAS No. 858745-29-6

2-oxo-2H-chromen-4-yl 4-propoxybenzoate

Cat. No.: B364508
CAS No.: 858745-29-6
M. Wt: 324.3g/mol
InChI Key: MTZYMLQRWHILOO-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromen-4-yl 4-propoxybenzoate is a coumarin-based ester derivative, structurally characterized by a coumarin core (2-oxo-2H-chromene) esterified at the 4-position with a 4-propoxybenzoate group. Coumarin derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties .

Properties

CAS No.

858745-29-6

Molecular Formula

C19H16O5

Molecular Weight

324.3g/mol

IUPAC Name

(2-oxochromen-4-yl) 4-propoxybenzoate

InChI

InChI=1S/C19H16O5/c1-2-11-22-14-9-7-13(8-10-14)19(21)24-17-12-18(20)23-16-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3

InChI Key

MTZYMLQRWHILOO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 2-oxo-2H-chromen-4-yl 4-propoxybenzoate with six similar coumarin derivatives, focusing on substituent effects, molecular interactions, and bioactivity.

Substituent Effects and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Structural Features
This compound 4-propoxybenzoate C₁₉H₁₆O₅ 324.3* Not reported Flexible propoxy chain; electron-donating alkoxy group
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 4-chlorobenzoate C₁₆H₉ClO₄ 300.69 Not reported Electron-withdrawing Cl substituent; ester at C7
2-Oxo-2H-chromen-4-yl 3,3-dimethylbutanoate 3,3-dimethylbutanoate C₁₅H₁₆O₄ 260.28 430–431 Aliphatic ester; 56.24° dihedral angle between coumarin and ester
2-Oxo-2H-chromen-4-yl 4-methylbenzoate 4-methylbenzoate C₁₇H₁₂O₄ 280.28 Not reported Methyl group enhances crystallinity; weak π-π stacking
2-Oxo-2H-chromen-4-yl 4-methoxybenzoate 4-methoxybenzoate C₁₇H₁₂O₅ 296.28 Not reported Methoxy group increases electron density; R factor = 0.066
2-Oxo-2H-chromen-4-yl acetate Acetate C₁₁H₈O₄ 204.18 Not reported Simple aliphatic ester; baseline for comparison

*Calculated based on structural analogs.

Key Observations:
  • Chlorine (electron-withdrawing) may reduce reactivity but improve stability .
  • Crystal Packing: Aliphatic esters (e.g., 3,3-dimethylbutanoate) exhibit significant H-H (47.4%) and H-O (31.7%) interactions, while aromatic esters (e.g., 4-methylbenzoate) rely on weak π-π stacking .
  • Melting Points: The 3,3-dimethylbutanoate derivative has a higher melting point (430–431 K), likely due to efficient packing from branched aliphatic chains .
Activity Trends:
  • Antimicrobial Activity : Compounds with bulky substituents (e.g., propoxy, acetamide) show enhanced activity against bacteria like Staphylococcus aureus and fungi like Candida albicans .
  • Enzyme Inhibition : Methoxy and acetamide groups are critical for AChE inhibition, suggesting target-specific interactions .

Structural and Crystallographic Insights

  • Dihedral Angles: The 3,3-dimethylbutanoate derivative shows a 56.24° angle between coumarin and ester, reducing steric hindrance and facilitating crystal packing .
  • Hydrogen Bonding: C5–H1⋯O1 interactions in 3,3-dimethylbutanoate form [100]-directed chains, while aromatic esters rely on C–H⋯π contacts .
  • Hirshfeld Surface Analysis: Aliphatic esters prioritize H-H contacts (47.4%), whereas aromatic derivatives exhibit higher H-O interactions (e.g., 31.7% in 3,3-dimethylbutanoate) .

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